![molecular formula C12H13ClO2 B3031664 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione CAS No. 61713-41-5](/img/structure/B3031664.png)
3-[(4-Chlorophenyl)methyl]pentane-2,4-dione
Übersicht
Beschreibung
3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, also known as 4-chloro-3-methylpentane-2,4-dione, is an organic compound belonging to the class of ketones. It is a colorless and volatile solid with a molecular weight of 170.60 g/mol and a melting point of 94-95°C. This compound has a wide range of applications in the scientific research field, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenols
Chlorophenols, compounds related to 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, have been evaluated for their impact on the aquatic environment. These studies have shown that chlorophenols can exert moderate to considerable toxic effects on mammalian and aquatic life, especially upon long-term exposure. The persistence of chlorophenols in the environment can vary, being low in the presence of adapted microflora capable of biodegrading these compounds, but can increase depending on environmental conditions. Their bioaccumulation is generally expected to be low, but they are noted for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Liquid Crystal Dimers and Twist-bend Nematic Phase
Methylene-linked liquid crystal dimers, which could be structurally related to this compound, have been studied for their transitional properties. These dimers exhibit unique mesophases, including a normal nematic phase and a lower temperature twist-bend nematic phase. Such properties could be critical in the development of new liquid crystal technologies and materials (Henderson & Imrie, 2011).
Incineration of Chlorophenols in Waste Management
Chlorophenols, including compounds structurally similar to this compound, have been studied in the context of Municipal Solid Waste Incineration (MSWI). These studies suggest that chlorophenols can act as major precursors to dioxins in chemical and thermal processes, such as MSWI. Understanding the formation pathways and concentrations of chlorophenols and their derivatives in incineration processes can help in developing better waste management practices and reducing environmental pollution (Peng et al., 2016).
Dermatological Applications of Diols
While not directly mentioning this compound, research on pentane-1,5-diol and its dermatological applications provides insight into how similar diol compounds could be used. Pentane-1,5-diol has been found safe and more effective than several other diols, with benefits including drug delivery-enhancing potency, pharmaceutical and cosmetic properties, and antimicrobial spectrum. Such studies could imply potential dermatological or pharmaceutical applications for structurally related diols (Jacobsson Sundberg & Faergemann, 2008).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXQLOQSXXOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363395 | |
| Record name | 3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61713-41-5 | |
| Record name | 3-[(4-chlorophenyl)methyl]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)
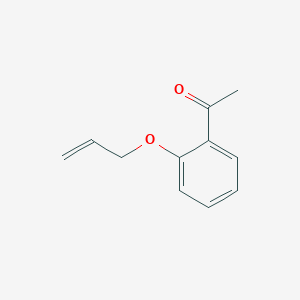
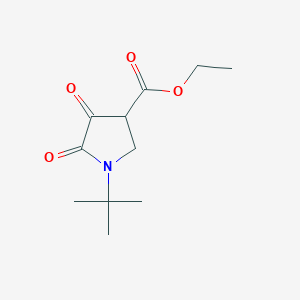

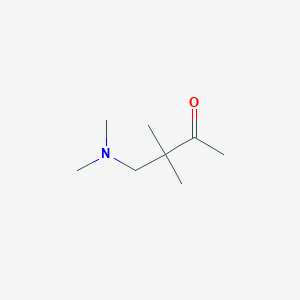
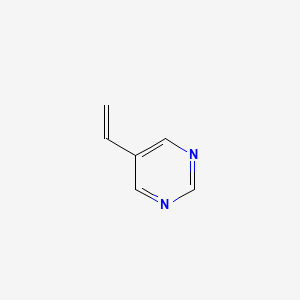
![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)
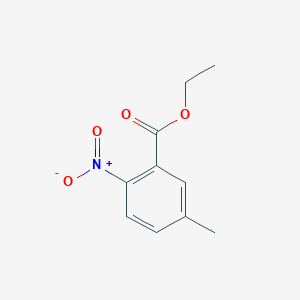
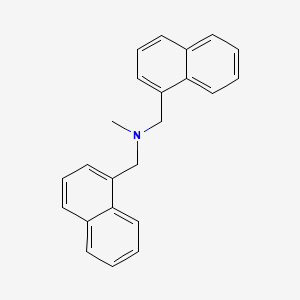

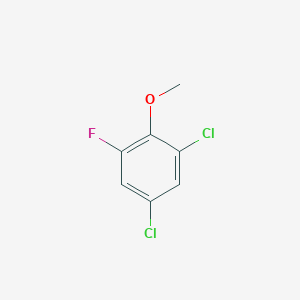


![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)